N-ethyl-N-(2-methylprop-2-enyl)-1-(5-oxaspiro[3.4]octan-7-yl)tetrazol-5-amine
Description
N-ethyl-N-(2-methylprop-2-enyl)-1-(5-oxaspiro[34]octan-7-yl)tetrazol-5-amine is a complex organic compound characterized by its unique spirocyclic structure and tetrazole moiety
Properties
IUPAC Name |
N-ethyl-N-(2-methylprop-2-enyl)-1-(5-oxaspiro[3.4]octan-7-yl)tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-4-18(9-11(2)3)13-15-16-17-19(13)12-8-14(20-10-12)6-5-7-14/h12H,2,4-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELRBOZAJOLPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C1=NN=NN1C2CC3(CCC3)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-methylprop-2-enyl)-1-(5-oxaspiro[3.4]octan-7-yl)tetrazol-5-amine typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic core. This can be achieved through a cyclization reaction of a suitable diol with a ketone under acidic conditions.
Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Alkylation: The final step involves the alkylation of the intermediate with N-ethyl-N-(2-methylprop-2-enyl)amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methylprop-2-enyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted spirocyclic or tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-N-(2-methylprop-2-enyl)-1-(5-oxaspiro[3.4]octan-7-yl)tetrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic and tetrazole-containing molecules with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is explored due to its ability to interact with various biological pathways. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-ethyl-N-(2-methylprop-2-enyl)-1-(5-oxaspiro[3.4]octan-7-yl)tetrazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic and tetrazole moieties can bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(2-methylprop-2-enyl)-N-(piperidin-3-ylmethyl)amine: This compound shares a similar alkylamine structure but lacks the spirocyclic and tetrazole moieties.
1-(5-oxaspiro[3.4]octan-7-yl)tetrazol-5-amine: This compound contains the spirocyclic and tetrazole groups but lacks the N-ethyl-N-(2-methylprop-2-enyl) substituent.
Uniqueness
N-ethyl-N-(2-methylprop-2-enyl)-1-(5-oxaspiro[3.4]octan-7-yl)tetrazol-5-amine is unique due to its combination of spirocyclic and tetrazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
